molecular formula C30H28N2O3 B1192823 FFA3-Antagonist-6

FFA3-Antagonist-6

Cat. No. B1192823
M. Wt: 464.57
InChI Key: WGIFMODFDRLRFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FFA3-Antagonist-6 is a PAM-antagonist of the function of C3 at FFA3.

Scientific Research Applications

FFA3 Activation in Gastrointestinal Health

  • Prevention of NSAID-Induced Enteropathy : The activation of FFA3 has been shown to stimulate duodenal bicarbonate secretion and prevent nonsteroidal anti-inflammatory drug (NSAID)-induced enteropathy via the glucagon-like peptide-2 (GLP-2) pathway in rats. This suggests potential therapeutic applications for conditions caused by NSAID usage (Said et al., 2016).

Neural and Neurological Applications

  • Modulation of N-Type Calcium Channels : Beta-hydroxybutyrate, acting as an agonist for FFA3, modulates N-type calcium channels in rat sympathetic neurons. This indicates a role for FFA3 in the nervous system, potentially influencing autonomic function (Won et al., 2013).

Endocrinology and Metabolism

  • Influence on Insulin Secretion and Glucose Tolerance : The loss of FFA2 and FFA3 increases insulin secretion and improves glucose tolerance in type 2 diabetes. This suggests a role for FFA3 in metabolic homeostasis and its potential as a therapeutic target in metabolic diseases (Tang et al., 2015).

Pharmacology and Drug Development

  • Development of Novel Allosteric Ligands : Research on hexahydroquinolone-3-carboxamides has led to the discovery of compounds acting as positive allosteric modulators (PAMs) of FFA3. These studies aid in understanding the complex pharmacology of FFA3 and its potential in therapeutic settings (Hudson et al., 2014).

  • Potential in Treating Type 2 Diabetes : FFA3 is considered a potential clinical target for type 2 diabetes treatment, with ongoing drug development programs aiming to improve the safety and effectiveness of FFA3 receptor agonists (Watterson et al., 2014).

  • Probe-Dependent Modulators : The discovery of probe-dependent negative allosteric modulators of FFA4, related to FFA3, highlights the nuances in receptor function and the potential for targeted therapeutic development (Watterson et al., 2017).

properties

Product Name

FFA3-Antagonist-6

Molecular Formula

C30H28N2O3

Molecular Weight

464.57

IUPAC Name

2-Methyl-5-oxo-4-(3-phenoxyphenyl)-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

InChI

InChI=1S/C30H28N2O3/c1-19-10-6-7-15-24(19)32-30(34)27-20(2)31-25-16-9-17-26(33)29(25)28(27)21-11-8-14-23(18-21)35-22-12-4-3-5-13-22/h3-8,10-15,18,28,31H,9,16-17H2,1-2H3,(H,32,34)

InChI Key

WGIFMODFDRLRFB-UHFFFAOYSA-N

SMILES

O=C(C1=C(C)NC2=C(C(CCC2)=O)C1C3=CC=CC(OC4=CC=CC=C4)=C3)NC5=CC=CC=C5C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

FFA3Antagonist-6;  FFA3-Antagonist6;  FFA3Antagonist6;  FFA3-Antagonist-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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